Phosphine, 1-butynyldiethyl-
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Overview
Description
Phosphine, 1-butynyldiethyl- is an organophosphorus compound with the molecular formula C8H15P It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms, one of which is part of a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1-butynyldiethyl- typically involves the reaction of diethylphosphine with 1-bromo-1-butyne. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus atom attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of phosphine, 1-butynyldiethyl- follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1-butynyldiethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The butynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, 1-butynyldiethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of phosphine, 1-butynyldiethyl- involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. This property makes it a valuable ligand in coordination chemistry, where it can form stable complexes with transition metals. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another tertiary phosphine with different steric and electronic properties.
Diethylphosphine: Lacks the butynyl group, resulting in different reactivity.
Triethylphosphine: Similar structure but with three ethyl groups instead of a butynyl group.
Uniqueness
Phosphine, 1-butynyldiethyl- is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications compared to other tertiary phosphines. This structural feature allows for unique interactions in coordination chemistry and catalysis, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
194038-21-6 |
---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
but-1-ynyl(diethyl)phosphane |
InChI |
InChI=1S/C8H15P/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
YJVFLCNVOUOCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CP(CC)CC |
Origin of Product |
United States |
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